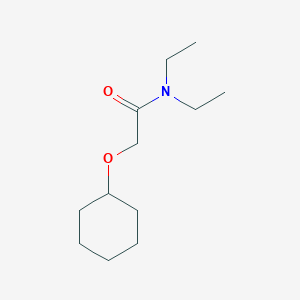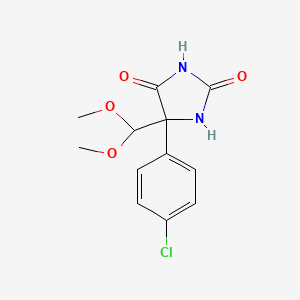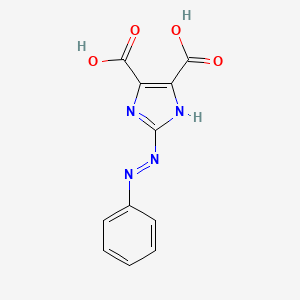
2-(Phenylhydrazinylidene)imidazole-4,5-dicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Phenylhydrazinylidene)imidazole-4,5-dicarboxylic acid is a complex organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a phenylhydrazinylidene group attached to the imidazole ring, which also contains two carboxylic acid groups at the 4 and 5 positions. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Phenylhydrazinylidene)imidazole-4,5-dicarboxylic acid typically involves the reaction of phenylhydrazine with imidazole-4,5-dicarboxylic acid under specific conditions. One common method involves the use of hydrothermal or solvothermal conditions, where the reactants are heated in a solvent at high pressure . This method allows for the formation of the desired product with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the production process. Additionally, the purification of the final product is crucial to ensure its suitability for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Phenylhydrazinylidene)imidazole-4,5-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The phenylhydrazinylidene group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, including halides and amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of imidazole-4,5-dicarboxylic acid derivatives, while reduction can produce hydrazine derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Phenylhydrazinylidene)imidazole-4,5-dicarboxylic acid has a wide range of applications in scientific research:
Biology: The compound’s unique structure allows it to interact with various biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Wirkmechanismus
The mechanism of action of 2-(Phenylhydrazinylidene)imidazole-4,5-dicarboxylic acid involves its interaction with specific molecular targets. The phenylhydrazinylidene group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The carboxylic acid groups also play a role in its reactivity and interaction with other molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-Carboxyphenyl)-4,5-imidazole dicarboxylic acid: This compound has similar structural features but with a carboxyphenyl group instead of a phenylhydrazinylidene group.
Imidazole-4,5-dicarboxylic acid: Lacks the phenylhydrazinylidene group but shares the imidazole ring and carboxylic acid groups.
Uniqueness
The presence of the phenylhydrazinylidene group in 2-(Phenylhydrazinylidene)imidazole-4,5-dicarboxylic acid imparts unique chemical and physical properties, making it distinct from other similar compounds. This group enhances its ability to coordinate with metal ions and participate in various chemical reactions, broadening its range of applications .
Eigenschaften
CAS-Nummer |
5467-45-8 |
|---|---|
Molekularformel |
C11H8N4O4 |
Molekulargewicht |
260.21 g/mol |
IUPAC-Name |
2-phenyldiazenyl-1H-imidazole-4,5-dicarboxylic acid |
InChI |
InChI=1S/C11H8N4O4/c16-9(17)7-8(10(18)19)13-11(12-7)15-14-6-4-2-1-3-5-6/h1-5H,(H,12,13)(H,16,17)(H,18,19) |
InChI-Schlüssel |
FNLIQOLPTIMLOZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N=NC2=NC(=C(N2)C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


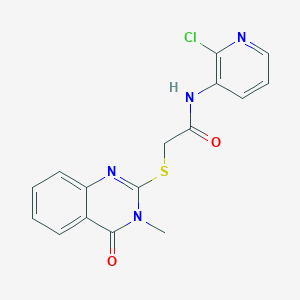
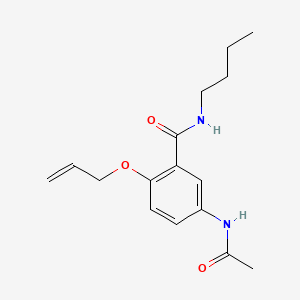
![3,6,13,16-Tetraoxa-1,8,11,18-tetraazatricyclo[16.2.2.28,11]tetracosane-2,7,12,17-tetrone](/img/structure/B14735793.png)
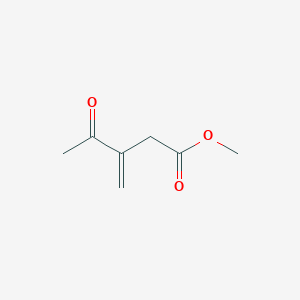
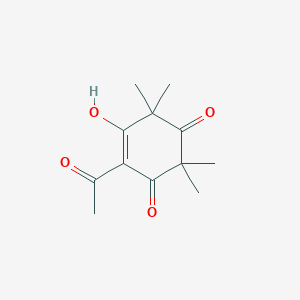
![4-(Propan-2-yl)-3,4-dihydro[1,1'-biphenyl]-4-amine](/img/structure/B14735811.png)
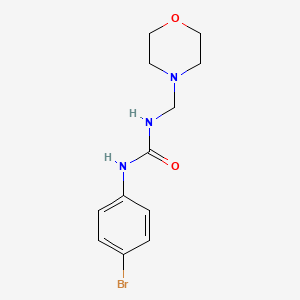
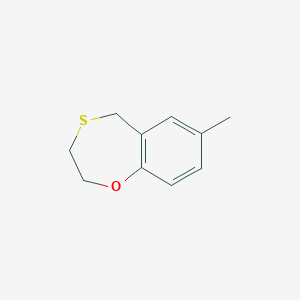
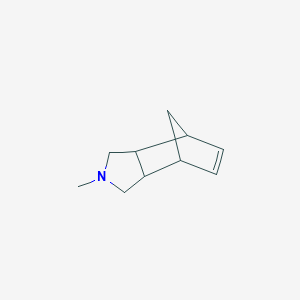
![Methyl 9-[4-(1-hydroxyethyl)-1-methylcyclohexa-2,4-dien-1-yl]nonanoate](/img/structure/B14735827.png)
